molecular formula C14H26N2O4S B12792118 Piperazine 2-oxobornane-10-sulphonate CAS No. 30583-08-5

Piperazine 2-oxobornane-10-sulphonate

Cat. No.: B12792118
CAS No.: 30583-08-5
M. Wt: 318.43 g/mol
InChI Key: JSAZTUYNZHDFNH-UHFFFAOYSA-N
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Description

Piperazine 2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C14H26N2O4S It is known for its unique structure, which includes a piperazine ring and a 2-oxobornane-10-sulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine 2-oxobornane-10-sulphonate typically involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine 2-oxobornane-10-sulphonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is typically a secondary amine.

    Substitution: The products vary depending on the nucleophile used, but common products include substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, piperazine 2-oxobornane-10-sulphonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which piperazine 2-oxobornane-10-sulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, while the sulphonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine 2-oxobornane-10-carboxylate
  • Piperazine 2-oxobornane-10-phosphate
  • Piperazine 2-oxobornane-10-nitrate

Uniqueness

Piperazine 2-oxobornane-10-sulphonate is unique due to its sulphonate group, which imparts distinct chemical and physical properties. Compared to its carboxylate, phosphate, and nitrate analogs, the sulphonate group provides greater solubility in water and different reactivity patterns, making it suitable for specific applications in research and industry.

Properties

CAS No.

30583-08-5

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine

InChI

InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2

InChI Key

JSAZTUYNZHDFNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1

Origin of Product

United States

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